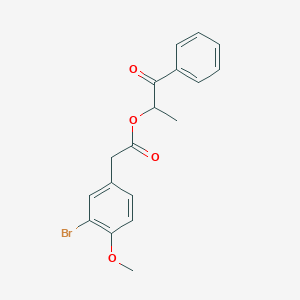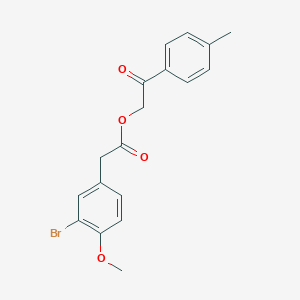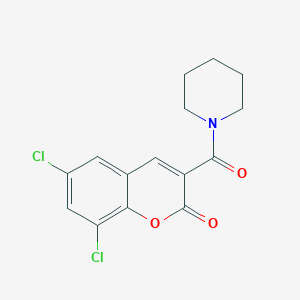
2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the family of coumarin derivatives and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of enzymes involved in the inflammatory response and to have antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, the compound has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One potential area of study is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various physiological processes.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been reported by several researchers. The most common method involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-chlorobenzoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. This reaction leads to the formation of 2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
2-(4-chlorophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Molekularformel |
C18H9Br2ClO5 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H9Br2ClO5/c19-11-5-10-6-13(18(24)26-16(10)14(20)7-11)17(23)25-8-15(22)9-1-3-12(21)4-2-9/h1-7H,8H2 |
InChI-Schlüssel |
QZZDKQYBWFTAAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)






![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)